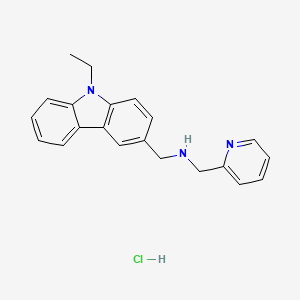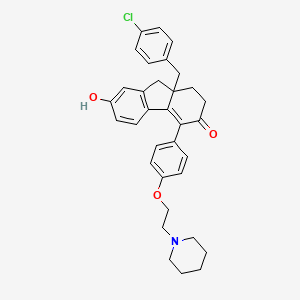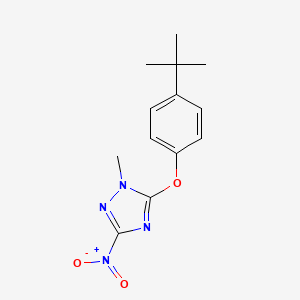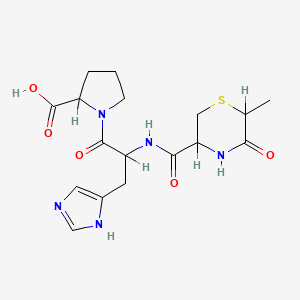
Cupferron
説明
Cupferron is the ammonium salt of the conjugate base derived from N-nitroso-N-phenylhydroxylamine . It was once a common reagent for the complexation of metal ions, being of interest in the area of qualitative inorganic analysis . It is an analytical reagent that complexes with metal ions and is used to separate and precipitate metals such as copper, iron, vanadium, and thorium .
Synthesis Analysis
Cupferron is prepared from phenylhydroxylamine and an NO+ source . The reaction is as follows: C6H5NHOH + C4H9ONO + NH3 → NH4[C6H5N(O)NO] + C4H9OH . Being a bidentate mono-anionic ligand, CU− forms complexes analogous to those produced with acetylacetonate .Chemical Reactions Analysis
Cupferron forms complexes with metal ions through the two oxygen atoms, forming five-membered chelate rings . It is used to separate and precipitate metals such as copper, iron, vanadium, and thorium . It is also used to separate tin from zinc and to separate copper and iron from other metals .Physical And Chemical Properties Analysis
Cupferron is a creamy-white crystalline solid at room temperature . It is soluble in water, alcohol, and ether .科学的研究の応用
Complexation of Metal Ions
Cupferron, the ammonium salt of the conjugate base derived from N-nitroso-N-phenylhydroxylamine, was once a common reagent for the complexation of metal ions . This application is of interest in the area of qualitative inorganic analysis.
Separation and Precipitation of Metals
Cupferron is an analytical reagent that complexes with metal ions and is used to separate and precipitate metals such as copper, iron, vanadium, and thorium . This makes it a valuable tool in the field of metallurgy and materials science.
Separation of Tin from Zinc
In addition to the above-mentioned metals, Cupferron is also used to separate tin from zinc . This specific application is crucial in industries where the purity of these metals is of utmost importance.
Separation of Copper and Iron from Other Metals
Cupferron plays a significant role in the separation of copper and iron from other metals . This is particularly useful in the recycling industry, where separating different types of metals from mixed waste is a common challenge.
Flotation Separation of Smithsonite from Calcite
In a recent study, Cupferron was applied as a collector to realize the separation of smithsonite and calcite . The study found that smithsonite and calcite express different floatability after treatment with Cupferron. The maximum recovery difference was 63%, from a Cupferron concentration of 2 × 10−4 mol/L at pH 8 .
Adsorption Studies
The selective collection mechanism of Cupferron was studied through a series of tests, including an adsorption test . It was found that Cupferron was more easily adsorbed on the surface of smithsonite and the reaction was violent . The adsorption capacity of Cupferron on the surface of smithsonite was higher than that of calcite, and the surface potential shift was greater .
作用機序
Target of Action
Cupferron, also known as the ammonium salt of the conjugate base derived from N-nitroso-N-phenylhydroxylamine , primarily targets metal ions . It was once a common reagent for the complexation of metal ions, being of interest in the area of qualitative inorganic analysis .
Mode of Action
The anion of Cupferron binds to metal cations through its two oxygen atoms, forming five-membered chelate rings . This interaction with its targets results in the complexation of the metal ions .
Result of Action
Cupferron’s action results in the complexation of metal ions . In a study, it was found that Cupferron-treated bacteria showed increased susceptibility to biofilm production, oxidative stress, and impaired bacterial motility in a dose-dependent manner . This suggests that Cupferron can have significant molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of Cupferron. For instance, the primary routes of potential human exposure to Cupferron are ingestion and inhalation of the dust of the dry salt . Dermal contact is a secondary route of potential exposure . These exposure routes suggest that the environment in which Cupferron is used can significantly impact its action and efficacy.
Safety and Hazards
Cupferron is toxic if swallowed and causes skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing cancer . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .
特性
| { "Design of the Synthesis Pathway": "Cupferron can be synthesized by the reaction of hydroxylamine hydrochloride with a metal salt in the presence of a base.", "Starting Materials": [ "Hydroxylamine hydrochloride", "Metal salt (e.g. copper(II) sulfate)", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve hydroxylamine hydrochloride in water to form a solution.", "Dissolve metal salt in water to form a solution.", "Add base to the metal salt solution to adjust the pH to about 6-7.", "Add the hydroxylamine hydrochloride solution to the metal salt solution dropwise with stirring.", "A precipitate of cupferron will form.", "Collect and wash the precipitate with water.", "Dry the cupferron under vacuum." ] } | |
CAS番号 |
135-20-6 |
製品名 |
Cupferron |
分子式 |
C6H5N2O2- |
分子量 |
137.12 g/mol |
IUPAC名 |
N-oxido-N-phenylnitrous amide |
InChI |
InChI=1S/C6H5N2O2/c9-7-8(10)6-4-2-1-3-5-6/h1-5H/q-1 |
InChIキー |
GDEBSAWXIHEMNF-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)N(N=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)N(N=O)[O-].[NH4+] |
外観 |
Solid powder |
Color/Form |
Crystals Creamy-white crystals |
melting_point |
325 to 327 °F (NTP, 1992) 163.5 °C |
その他のCAS番号 |
135-20-6 |
物理的記述 |
Cupferron appears as light yellow or cream-colored crystals or a brown crystalline solid. As a reagent in the separation of copper and iron. |
ピクトグラム |
Acute Toxic; Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
less than 1 mg/mL at 65.3° F (NTP, 1992) Freely soluble in water Freely soluble in alcohol Slightly soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
cupferron hydrogen cupferron N-nitroso-N-phenylhydroxylamine N-nitroso-N-phenylhydroxylamine ammonium salt |
蒸気圧 |
Negligible (NTP, 1992) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl ({4-Oxo-3-[3-(Pyrrolidin-1-Yl)propyl]-3,4-Dihydro[1]benzothieno[3,2-D]pyrimidin-2-Yl}sulfanyl)acetate](/img/structure/B1669259.png)
![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
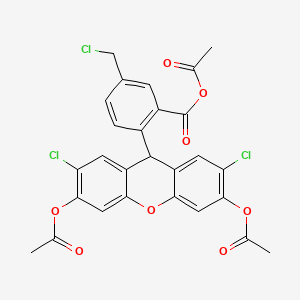

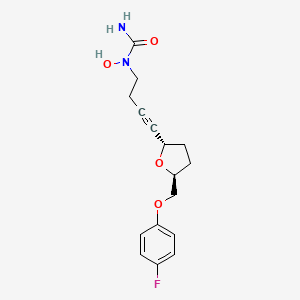
![1-(4-Amino-7-(3-hydroxypropyl)-5-(p-tolyl)-7h-pyrrolo[2,3-d]pyrimidin-6-yl)-2-chloroethanone](/img/structure/B1669267.png)
